1,4-Dimethoxy-2-iodo-6-(fluoromethyl)benzene
Description
Properties
Molecular Formula |
C9H10FIO2 |
|---|---|
Molecular Weight |
296.08 g/mol |
IUPAC Name |
1-(fluoromethyl)-3-iodo-2,5-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO2/c1-12-7-3-6(5-10)9(13-2)8(11)4-7/h3-4H,5H2,1-2H3 |
InChI Key |
MBWTZEWKOHJBFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)I)OC)CF |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves:
- Starting from a suitably substituted dimethoxybenzene derivative.
- Selective iodination at the 2-position.
- Introduction of the fluoromethyl group at the 6-position, often via halomethylation or halogen exchange methods.
The key challenges include regioselective iodination and fluoromethylation without affecting the methoxy groups or causing poly-substitution.
Iodination Step
- Iodination is frequently achieved using N-iodoamides such as N-iodosuccinimide (NIS), N-iodophthalimide (IPT), or 1-iodo-3,5,5-trimethylhydantoin as iodine donors.
- The reaction is typically conducted in aprotic solvents under mild conditions to avoid over-iodination or decomposition.
- According to patent WO2015068159A2, N-iodoamides are prepared by reacting amides with iodine and bis(acyloxy)iodoarenes, which then serve as iodinating agents for aromatic substrates.
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Preparation of N-iodoamide | Amide + I2 + bis(acyloxy)iodoarene | Aprotic solvent (e.g., dichloromethane) | RT to 50°C | 1-5 h | N/A | Precursor for iodination |
| Iodination of dimethoxybenzene | N-iodoamide + dimethoxybenzene derivative | Aprotic solvent | RT to reflux | 1-8 h | 60-85% | Selective iodination at ortho position |
Introduction of Fluoromethyl Group
- The fluoromethyl substituent can be introduced via halogen exchange reactions or fluorination of a chloromethyl or bromomethyl intermediate.
- A common approach involves reacting a benzyl halide precursor with a fluoride source such as sodium fluoride or cesium fluoride under heating.
- Alternatively, fluoromethylation can be achieved by electrophilic fluorination of a methyl group adjacent to the aromatic ring.
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Halogen exchange | Benzyl bromide or chloride intermediate + NaF or CsF | Polar aprotic solvent (e.g., DMSO) | 80-120°C | 12-24 h | 50-75% | Fluoride replaces halogen to form fluoromethyl |
| Electrophilic fluorination | Methylated aromatic + Selectfluor or NFSI | Acetonitrile or similar | RT to 50°C | 4-8 h | Variable | Requires control to avoid over-fluorination |
Representative Synthetic Route Summary
A plausible synthetic sequence for this compound is as follows:
- Starting Material: 1,4-Dimethoxybenzene.
- Step 1: Selective iodination at the 2-position using N-iodosuccinimide in dichloromethane at room temperature.
- Step 2: Bromomethylation at the 6-position via reaction with paraformaldehyde and HBr or bromine source.
- Step 3: Halogen exchange of bromomethyl to fluoromethyl using sodium fluoride in DMSO at elevated temperature.
Data Table of Key Reaction Parameters and Yields
| Step | Reaction Type | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Comments |
|---|---|---|---|---|---|---|---|
| 1 | Iodination | N-iodosuccinimide (NIS) | DCM | 25 | 2-4 | 70-80 | Selective ortho-iodination |
| 2 | Bromomethylation | Paraformaldehyde + HBr | Acetic acid or DCM | 40-60 | 6-12 | 65-75 | Introduces bromomethyl group |
| 3 | Halogen exchange (fluorination) | NaF or CsF | DMSO | 100-120 | 12-24 | 55-70 | Converts bromomethyl to fluoromethyl |
Analytical Characterization and Confirmation
- NMR Spectroscopy: The presence of methoxy groups is confirmed by singlets near 3.8-4.0 ppm in ^1H NMR; the fluoromethyl group shows characteristic coupling in ^19F and ^1H NMR.
- Mass Spectrometry: Molecular ion peak at m/z 296.08 g/mol confirms molecular weight.
- Chromatography: Purification by silica gel column chromatography using hexane/ethyl acetate mixtures yields pure product.
- X-ray Crystallography: Occasionally used to confirm substitution pattern and stereochemistry if crystalline.
Summary of Research Results and Literature Support
- The iodination step using N-iodoamides is well-documented for selective aromatic iodination under mild conditions.
- Fluoromethylation via halogen exchange is a common method for introducing fluorine substituents on benzyl positions, with moderate to good yields.
- The overall synthetic strategy aligns with procedures for related substituted iodoarenes and fluorinated aromatics reported in organic synthesis literature.
- No direct preparation procedure for this compound was found in a single source, but the combined methodologies from patents and peer-reviewed articles provide a reliable synthetic pathway.
Chemical Reactions Analysis
1,4-Dimethoxy-2-iodo-6-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dimethoxy-2-iodo-6-(fluoromethyl)benzene finds applications in various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research explores its role in drug development, especially in designing molecules with specific biological activities.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-2-iodo-6-(fluoromethyl)benzene involves its interaction with various molecular targets depending on the context of its use. In organic synthesis, it acts as a precursor or intermediate, facilitating the formation of desired products through its reactive functional groups. In biological systems, its effects are mediated by its interaction with specific enzymes or receptors, leading to desired therapeutic outcomes .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table highlights key structural and electronic differences between the target compound and analogous aromatic derivatives:
Key Observations:
- Substituent Effects : The iodine in the target compound introduces steric bulk and enhances electrophilic substitution reactivity compared to fluoro or ethoxy groups. The fluoromethyl group may synergize with iodine for bioactivity, as seen in trifluoromethyl pyridine derivatives with insecticidal properties .
- Electronic Profile : The combination of electron-donating (methoxy) and withdrawing (iodo, fluoromethyl) groups creates a polarized aromatic system, distinct from purely electron-deficient (e.g., diiodo-fluoro) or electron-rich (e.g., bis-fluoroethoxy) analogs.
Biological Activity
1,4-Dimethoxy-2-iodo-6-(fluoromethyl)benzene is an organic compound notable for its unique structural features, including two methoxy groups, an iodine atom, and a fluoromethyl group attached to a benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial and anticancer properties.
- Molecular Formula : C9H10I O2
- Molecular Weight : 296.08 g/mol
- Structure : The compound's structure allows for various chemical interactions, making it a versatile intermediate in organic synthesis.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Research has shown that halogenated aromatic compounds often display enhanced biological activity due to their ability to interact with biological targets.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Its structural components may influence its ability to interact with cancer cell pathways, potentially leading to apoptosis or inhibiting tumor growth.
The biological activity of this compound may be attributed to:
- Enzyme Interaction : The presence of iodine and fluoromethyl groups can enhance the compound's reactivity with enzymes or receptors within biological systems.
- Receptor Binding : Its structural features may allow it to bind selectively to certain receptors, influencing various signaling pathways.
Study 1: Antimicrobial Activity Assessment
In a study focusing on the antimicrobial effects of halogenated compounds, this compound was tested against several bacterial strains. The results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Study 2: Anticancer Activity Evaluation
Another study evaluated the anticancer potential of the compound on human cancer cell lines. The findings revealed that treatment with varying concentrations (10 µM to 100 µM) led to significant cytotoxic effects in breast cancer cells.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Synthesis and Applications
The synthesis of this compound typically involves two main steps:
- Iodination of Dimethoxybenzene : Utilizing iodine reagents under controlled conditions.
- Fluoromethylation : Introducing the fluoromethyl group through nucleophilic substitution reactions.
This compound's unique combination of functional groups enhances its utility in both synthetic and research applications within medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
